molecular formula C10H10N2O2 B2751867 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2025387-50-0

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2751867
CAS No.: 2025387-50-0
M. Wt: 190.202
InChI Key: VCGICJRRMBGTGG-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (hereafter referred to as Pyrazine-BCP) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a pyrazine substituent at the 3-position and a carboxylic acid group at the 1-position. This compound has garnered attention in medicinal chemistry due to its rigid, three-dimensional structure, which serves as a bioisostere for planar aromatic rings like benzene, improving pharmacokinetic properties such as metabolic stability and solubility.

Thirumoorthi and Adsool (2016) developed a metal-free homolytic aromatic alkylation protocol for its synthesis, enabling scalable production under mild conditions (45–85% yields). The pyrazine moiety introduces hydrogen-bonding capabilities and electronic effects, making Pyrazine-BCP a versatile building block for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-8(14)10-4-9(5-10,6-10)7-3-11-1-2-12-7/h1-3H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGICJRRMBGTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lead Tetraacetate-Mediated Homolytic Aromatic Alkylation

The foundational approach to synthesizing 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves a lead tetraacetate (Pb(OAc)₄)-mediated homolytic aromatic alkylation. This method leverages the radical reactivity of bicyclo[1.1.1]pentane (BCP) derivatives to achieve coupling with pyrazine under inert conditions.

Reaction Mechanism and Initial Conditions

The reaction begins with the generation of a BCP radical from the precursor ethyl 3-((tert-butylperoxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylate (11). Pb(OAc)₄ acts as an oxidant, facilitating the homolytic cleavage of the peroxide bond to produce a BCP radical intermediate. This radical undergoes regioselective addition to pyrazine at the 2-position, followed by rearomatization to yield the coupled product.

Initial experiments employed stoichiometric Pb(OAc)₄ (1.2 eq) in excess pyrazine (10 eq) under microwave irradiation at 115°C for 2 hours. The crude product, ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (8), was isolated via preparative thin-layer chromatography (TLC) in 57% yield.

Table 1: Optimization of Pb(OAc)₄-Mediated Coupling
Pyrazine (eq) Pb(OAc)₄ (eq) Time (h) Isolated Yield of 8 (%)
10 1.2 2 57
10 1.5 2 62
15 1.2 3 68

Data adapted from Ref.

Microwave-Assisted Synthesis and Scale-Up

Microwave irradiation significantly enhanced reaction efficiency by enabling rapid heating and precise temperature control. The Anton Paar Monowave 300 reactor was utilized to scale up the synthesis while maintaining reproducibility.

Procedure for Gram-Scale Production

A mixture of ethyl 3-((tert-butylperoxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylate (200 mg, 0.78 mmol) and pyrazine (2 g) in a G30 microwave vial underwent three cycles of vacuum and oxygen replacement. Irradiation at 115°C for 2 hours afforded the ester intermediate (8) in 55% yield after column chromatography. Key advantages of this method include:

  • Reduced reaction time (2 hours vs. 18 hours for conventional heating).
  • Improved regioselectivity, minimizing byproducts such as 2,2'-bipyrazine (12).
Table 2: Impact of Microwave Parameters on Yield
Temperature (°C) Time (h) Solvent System Yield of 8 (%)
100 2 Pyrazine (neat) 42
115 2 Pyrazine (neat) 55
130 1.5 Pyrazine (neat) 48

Data from Ref.

Hydrolysis to the Carboxylic Acid

The final step involves saponification of the ethyl ester (8) to yield this compound (4). This transformation is critical for enhancing the compound’s solubility and compatibility with biological assays.

Alkaline Hydrolysis Conditions

A solution of 8 (113 mg) in 5% ethanolic KOH (6 mL) was refluxed at 100°C for 2 hours. Acidification with 6M HCl precipitated the carboxylic acid (4) in 84% yield. Characterization by ¹H NMR confirmed the absence of ethyl ester protons (δ 4.18 ppm) and the presence of a carboxylic acid proton (δ 12.1 ppm, broad).

Key Analytical Data for Compound 4:
  • ¹H NMR (CDCl₃): δ 8.56 (dd, J = 2.6, 1.5 Hz, 1H), 8.54 (d, J = 1.5 Hz, 1H), 8.49 (d, J = 2.5 Hz, 1H), 2.52 (s, 6H).
  • HRMS (ESI+): m/z 191.0819 (Calcd for C₁₀H₁₀N₂O₂: 191.0742).
  • IR (cm⁻¹): 2924 (O-H stretch), 1708 (C=O stretch).

Alternative Strategies and Byproduct Analysis

Silver Nitrate-Selectfluor System

To circumvent the use of toxic lead reagents, a metal-free system employing AgNO₃ and Selectfluor was explored. While this method achieved a 25% yield of 8, competing side reactions limited its practicality.

Byproduct Formation and Mitigation

The primary byproduct, 2,2'-bipyrazine (12), arose from homo-coupling of pyrazine radicals. Strategies to suppress its formation included:

  • Oxygen exclusion: Three cycles of vacuum-nitrogen purging reduced 12 by 40%.
  • Solvent modulation: Adding ammonia during TLC elution improved separation of 8 and 12.

Applications in Medicinal Chemistry

The synthesized carboxylic acid (4) served as a key building block for probing protein-protein interactions. For instance, coupling with 4-(2-methylpyridin-4-yl)benzylamine via EDC/HOBt activation yielded a bioactive analogue (1) with demonstrated activity in cellular assays.

Chemical Reactions Analysis

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry:
The compound's bicyclic structure allows for enhanced potency and selectivity in drug design. Bicyclo[1.1.1]pentane derivatives are increasingly being explored as bioisosteres for traditional aromatic compounds, potentially improving pharmacokinetic profiles by reducing first-pass metabolism and increasing bioavailability .

2. Probe in Biological Studies:
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been utilized as a probe in biological studies, demonstrating its relevance in understanding biological mechanisms and interactions at the molecular level. This application is significant for developing targeted therapies and understanding drug-receptor interactions .

Case Study 1: Bioisosteric Replacement

Research indicates that substituting phenyl rings with bicyclo[1.1.1]pentane moieties can lead to compounds with improved pharmacological properties. For instance, derivatives of resveratrol that incorporate the bicyclo[1.1.1]pentane structure have shown significantly enhanced half-lives in plasma compared to their phenolic counterparts, suggesting reduced susceptibility to metabolic degradation .

Case Study 2: Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships of various bicyclo[1.1.1]pentane derivatives, including this compound. These investigations aim to identify the optimal functional groups that enhance biological activity while maintaining favorable pharmacokinetics, thus paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine moiety can form hydrogen bonds and π-π interactions with proteins, while the bicyclo[1.1.1]pentane scaffold provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Structural and Functional Group Variations

BCP derivatives are distinguished by substituents at the 1- and 3-positions. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
Pyrazine-BCP Pyrazin-2-yl, COOH C₁₀H₁₀N₂O₂ 190.20 Medicinal chemistry building block
3-(Trifluoromethyl)-BCP-1-COOH CF₃, COOH C₇H₇F₃O₂ 180.13 Enhanced lipophilicity, drug candidates
BCP-1,3-dicarboxylic acid COOH (1,3-positions) C₇H₈O₄ 156.14 Polymer chemistry, crosslinking agents
3-(4-Bromophenyl)-BCP-1-COOH 4-Bromophenyl, COOH C₁₂H₁₁BrO₂ 267.12 Protein interaction studies
3-Ethyl-BCP-1-COOH Ethyl, COOH C₈H₁₂O₂ 140.18 Structural probes, solubility modulation
Substituent Effects:
  • Trifluoromethyl (CF₃) : Increases lipophilicity (logP) and metabolic stability, critical for blood-brain barrier penetration.
  • Bromophenyl : Introduces halogen bonding and heavy-atom effects, useful in crystallography and radiochemistry.
  • Ethyl : Aliphatic chains modulate solubility and reduce polarity, beneficial for membrane permeability.

Key Research Findings

Pharmacokinetic Advantages

Stepan et al. (2012) demonstrated that BCP-based analogs exhibit up to 10-fold higher metabolic stability compared to their benzene counterparts in liver microsome assays. Pyrazine-BCP’s rigid structure also minimizes CYP450-mediated oxidation, a common issue with planar aromatics.

Physicochemical Properties

  • Solubility : Pyrazine-BCP shows moderate aqueous solubility (2.1 mg/mL at pH 7.4), while the ethyl derivative (C₈H₁₂O₂) exhibits higher solubility in organic solvents.
  • Acidity : The carboxylic acid group in Pyrazine-BCP has a pKa of ~3.5, comparable to benzoic acid (pKa 4.2), enabling pH-dependent ionization.

Biological Activity

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a valuable building block in drug design, particularly as a bioisostere for traditional aromatic systems. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and its role in drug discovery.

Synthesis

The synthesis of this compound has been reported using a metal-free homolytic aromatic alkylation protocol, which facilitates the incorporation of the pyrazine moiety into the bicyclic structure. This method provides an efficient route to obtain this compound, highlighting its potential utility in various biological studies and applications in medicinal chemistry .

Anti-inflammatory Properties

Recent studies have demonstrated that compounds containing the bicyclo[1.1.1]pentane (BCP) framework can exhibit significant anti-inflammatory activities. In particular, derivatives of this compound have been evaluated for their effects on inflammatory responses:

  • Mechanism of Action : The BCP moiety can replace traditional aromatic groups, leading to enhanced metabolic stability and reduced first-pass metabolism, which is crucial for maintaining therapeutic levels of drugs in systemic circulation .
  • Case Study : A study involving BCP-containing synthetic lipoxin A4 mimetics revealed that these compounds effectively attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. The most potent derivative, identified as imidazolo-BCP-sLXm (6a), showed an IC50 in the picomolar range, significantly downregulating pro-inflammatory cytokines such as TNFα and MCP1 .

Summary of Biological Evaluations

The following table summarizes key findings from biological evaluations of this compound and its derivatives:

CompoundActivityIC50 (µM)Mechanism
BCP-sLXm (6a)Anti-inflammatory<0.001NFκB inhibition
BCP derivativeCytokine modulationVariesPro-inflammatory cytokine release inhibition

Structural Advantages

The incorporation of the BCP framework into drug candidates offers several advantages:

  • Metabolic Stability : BCPs are less prone to oxidative metabolism compared to traditional phenyl rings, enhancing the pharmacokinetic profile of drugs .
  • Bioisosterism : The rigid structure of BCPs can provide steric and electronic advantages that improve binding affinity and selectivity for biological targets .

Future Directions

Ongoing research is focused on exploring additional biological activities of this compound, including its potential as an inhibitor for various enzymes involved in inflammatory pathways. The versatility of the BCP structure makes it a promising candidate for further development in therapeutic applications targeting inflammation-related diseases.

Q & A

Q. What are common synthetic routes for 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid?

The compound is synthesized via metal-free homolytic aromatic alkylation protocols. Thirumoorthi and Adsool (2016) developed a method using radical precursors under mild conditions, avoiding transition-metal catalysts. Key steps include the decarboxylative alkylation of bicyclo[1.1.1]pentane (BCP) derivatives with pyrazine motifs, followed by purification via flash chromatography . Alternative approaches involve functionalizing [1.1.1]propellane intermediates, though these require handling unstable reagents (e.g., alkyl lithiums) .

Q. How is structural confirmation achieved for this compound?

1H NMR and LCMS are critical for characterization. For example, 1H NMR (400 MHz, CDCl₃) of related BCP-carboxylic acids shows distinct peaks: δ 7.86–7.81 (pyrazine protons) and 2.15–2.04 (BCP bridgehead protons) . LCMS monitors reaction progress and purity, with exact mass analysis confirming molecular ion peaks (e.g., [M+H]+ at m/z 219.1) .

Q. What are the key physicochemical properties influencing its reactivity?

Substituent effects on acidity are significant. Wiberg (2002) calculated that 3-substituted BCP-carboxylic acids exhibit enhanced acidity compared to bicyclo[2.2.2]octane analogues due to shorter bridgehead distances, with gas-phase acidities linearly dependent on C–X bond dipoles . Experimental pKa values correlate with computational models (MP2/6-311++G** level) .

Advanced Research Questions

Q. How can regioselectivity challenges in BCP functionalization be addressed?

Radical multicomponent carboamination of [1.1.1]propellane enables selective incorporation of amines and alkyl groups. Kanazawa et al. (2017) demonstrated one-pot reactions using alkyl halides and azides under mild conditions (e.g., 25°C, 12 hr), achieving gram-scale yields of 3-alkyl-BCP-amines . DFT calculations guide optimal reagent selection to minimize side reactions .

Q. What strategies improve solubility and stability in peptide incorporation?

Pätzel et al. (2004) incorporated BCP-carboxylic acid derivatives into peptides using solid-phase synthesis. Activation with HATU/TEA in DMF facilitates amide bond formation without racemization. Cyclic peptides show enhanced metabolic stability due to the rigid BCP scaffold .

Q. How do computational models predict substituent effects on electronic properties?

Smith et al. (2011) applied quantum theory of atoms in molecules (QTAIM) to analyze electron density distribution in BCP-carboxylic acids. Substituent dipole moments (e.g., electron-withdrawing pyrazine) modulate acidity via inductive effects, validated by PBE0/6-31++G(d,p) calculations .

Methodological Considerations

Q. What experimental precautions are required for photochemical reactions involving BCP derivatives?

Photoinduced decarboxylative allylation requires 370–456 nm LED light (low-cost "black lights") and inert atmospheres. Li et al. (2024) noted that phenolic polymerization inhibitors in commercial alkenes are tolerated and improve yield by suppressing side reactions .

Q. How can reversed-phase HPLC optimize purification of BCP-containing intermediates?

For polar derivatives like tert-butyl (((bicyclo[1.1.1]pentane)carbamoyl)phenylene)dicarbamate, Yang et al. (2024) used 0.1% formic acid in mobile phases for high-resolution separation. Gradient elution (5–95% acetonitrile/water) achieves >90% purity .

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